

# (2-chloro-6-methylquinolin-3-yl)methanol: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2-chloro-6-methylquinolin-3-yl)methanol

Cat. No.: B187100

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This guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis, and potential biological activities of **(2-chloro-6-methylquinolin-3-yl)methanol**, a quinoline derivative of interest to researchers in medicinal chemistry and drug development.

## Molecular Identity and Structure

**(2-chloro-6-methylquinolin-3-yl)methanol** is a heterocyclic aromatic compound. Its structure consists of a quinoline bicyclic system, which is a fusion of a benzene and a pyridine ring.<sup>[1]</sup> This core is substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a hydroxymethyl (-CH<sub>2</sub>OH) group at the 3-position.<sup>[1]</sup> The presence and arrangement of these functional groups, particularly the reactive hydroxymethyl group and the electron-withdrawing chlorine atom, confer its unique chemical properties and potential for further chemical modification.<sup>[1]</sup>

The planar aromatic nature of the quinoline ring allows for intermolecular interactions such as  $\pi$ - $\pi$  stacking, while the hydroxymethyl group can participate in hydrogen bonding, which influences its physical properties like melting point and solubility.<sup>[1]</sup>

## Physicochemical and Structural Data

The key quantitative properties of **(2-chloro-6-methylquinolin-3-yl)methanol** are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>10</sub> ClNO	[1][2][3]
Molecular Weight	207.65 g/mol	[1][2]
CAS Number	123637-97-8	[1][2][3]
Physical State	Solid	[1][3]
Melting Point	143-145 °C	[1]
Crystal System	Monoclinic	[1][4]
Space Group	P2 <sub>1</sub> /c	[1][4]
Unit Cell Parameters	a = 14.963(2) Å, b = 4.632(1) Å, c = 14.469(2) Å, β = 103.612(1)°	[1][4]
Solubility	Limited in water; Soluble in polar organic solvents (e.g., methanol)	[1]
SMILES	<chem>CC1=CC2=CC(=C(N=C2C=C1)Cl)CO</chem>	[1][2]
InChI Key	JYQVWLZEYAYKHI-UHFFFAOYSA-N	[1][2]

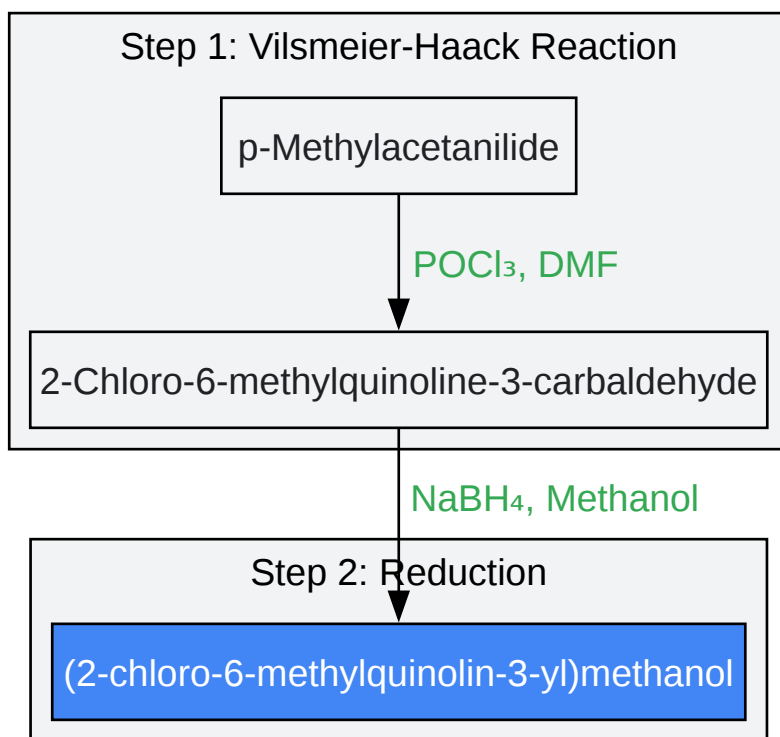
## Spectral Analysis

- Mass Spectrometry: Analysis of **(2-chloro-6-methylquinolin-3-yl)methanol** shows a characteristic molecular ion peak at an m/z of 207.[1] The presence of a chlorine atom is confirmed by the typical isotopic pattern.[1] Common fragmentation pathways include the loss of the hydroxymethyl group.[1]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm its structure. A broad band is typically observed in the 3200-3600 cm<sup>-1</sup> range, indicative of the O-H stretching vibration of the hydroxyl group.[1] Aromatic C-C stretching

vibrations are found in the 1580-1600  $\text{cm}^{-1}$  region, and C-H stretching from the methyl and aromatic groups appears between 2800-3100  $\text{cm}^{-1}$ .<sup>[1]</sup>

## Synthesis Pathway

The synthesis of **(2-chloro-6-methylquinolin-3-yl)methanol** is typically achieved through a two-step process involving the formation of a key aldehyde intermediate followed by its reduction.



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Caption: Synthesis pathway for **(2-chloro-6-methylquinolin-3-yl)methanol**.

## Experimental Protocols

This procedure is based on the Vilsmeier-Haack reaction.<sup>[5]</sup>

- **Reagent Preparation:** Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl<sub>3</sub>) dropwise to N,N-dimethylformamide (DMF) in an ice bath with stirring.

- Reaction: Add the appropriate acetanilide derivative (e.g., p-methylacetanilide) to the prepared Vilsmeier-Haack reagent.
- Heating: Heat the reaction mixture under controlled conditions (e.g., 60-70 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up: Cool the mixture and pour it onto crushed ice. Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
- Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-6-methylquinoline-3-carbaldehyde.<sup>[5]</sup>

This protocol describes the reduction of the aldehyde precursor.<sup>[1]</sup>

- Dissolution: Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde in methanol in a round-bottom flask.
- Reduction: Cool the solution in an ice bath. Add sodium borohydride ( $\text{NaBH}_4$ ) portion-wise with constant stirring.
- Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the disappearance of the starting material by TLC.
- Quenching: Once the reaction is complete, carefully add water to quench the excess  $\text{NaBH}_4$ .
- Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography to obtain **(2-chloro-6-methylquinolin-3-yl)methanol**.<sup>[1]</sup>

Given the potential antimicrobial activity of quinoline derivatives, a standard method for evaluation is the determination of the Minimum Inhibitory Concentration (MIC).<sup>[1][6]</sup>

- **Preparation:** Prepare a stock solution of **(2-chloro-6-methylquinolin-3-yl)methanol** in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
- **Inoculation:** Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) equivalent to a 0.5 McFarland standard and dilute it to the final concentration for inoculation. Add the bacterial suspension to each well.
- **Controls:** Include a positive control (a known antibiotic), a negative control (medium with solvent), and a growth control (medium with inoculum only) on each plate.
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **Analysis:** Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[\[6\]](#)

## Biological Activity and Applications

While specific mechanistic studies on **(2-chloro-6-methylquinolin-3-yl)methanol** are not widely published, the quinoline scaffold is a well-established pharmacophore.[\[1\]](#)[\[7\]](#)

- **Potential Antimicrobial and Antileishmanial Agent:** Studies have indicated that this compound possesses potential as an antimicrobial and antileishmanial agent, which is consistent with the known bioactivity of many quinoline derivatives.[\[1\]](#)
- **Pharmaceutical Intermediate:** Its functional groups make it a valuable building block for medicinal chemists. The hydroxyl group can be esterified or converted to other functionalities, and the chloro group can undergo nucleophilic substitution, allowing for the synthesis of a diverse library of more complex molecules.[\[1\]](#)
- **Lead Compound for Drug Discovery:** As a functionalized quinoline, it serves as a promising lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology, where quinoline derivatives have shown significant promise.[\[1\]](#)[\[8\]](#)

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Address: 3281 E Guasti Rd

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